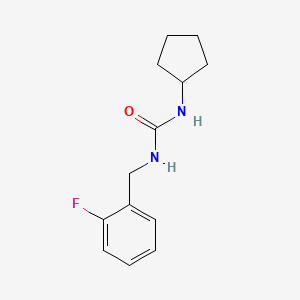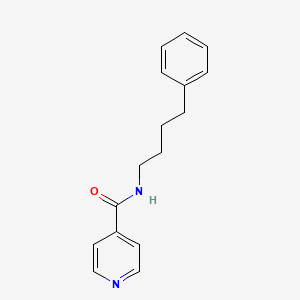
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide
Descripción general
Descripción
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide.
Attachment to Benzamide: The tetrazole ring is then attached to a benzamide structure through a nucleophilic substitution reaction. This step may involve the use of a base such as potassium carbonate to facilitate the reaction.
Introduction of the 3-methylbutyl Group: The final step involves the introduction of the 3-methylbutyl group to the benzamide structure. This can be achieved through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The tetrazole ring and benzamide structure can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like potassium carbonate or acids like hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Research: The compound can be used as a tool to study the interactions between small molecules and biological targets.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide: Unique due to its specific substitution pattern and the presence of both a tetrazole ring and a benzamide structure.
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
This compound is unique due to its combination of a tetrazole ring and a benzamide structure, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
N-(3-methylbutyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(2)6-7-14-13(19)11-4-3-5-12(8-11)18-9-15-16-17-18/h3-5,8-10H,6-7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKUIZVFPEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4835374.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4835381.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4835404.png)
![ethyl {(5E)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4835408.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4835417.png)
![N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4835425.png)
![N-[(4-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4835438.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2-(methylthio)benzamide](/img/structure/B4835445.png)


![N-[2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]thiophene-2-carboxamide](/img/structure/B4835459.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B4835466.png)

![4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4835473.png)
